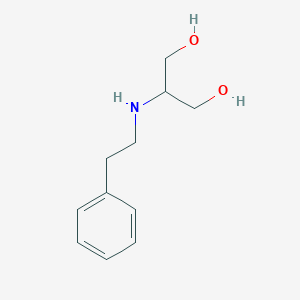
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and a suitable amine.
Reaction Conditions: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives, depending on the specific reducing agent.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: can be compared with other amino alcohols and chloro-substituted aromatic compounds.
Uniqueness:
Structural Features: The presence of both the amino group and the chloro-substituted aromatic ring, along with the methoxy groups, gives this compound unique chemical properties.
Reactivity: Its reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.
類似化合物との比較
- (2R)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)propan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)butan-1-OL
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
InChIキー |
BZFQQCPFSDGYOK-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)[C@H](CO)N)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C(CO)N)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)











